[(E)-[4-(4-fluorophenoxy)phenyl]methyleneamino]urea
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Overview
Description
[(E)-[4-(4-fluorophenoxy)phenyl]methyleneamino]urea is a chemical compound with the molecular formula C14H12FN3O2. It is classified as an aromatic ether and has been manually annotated by third-party sources
Preparation Methods
The synthesis of [(E)-[4-(4-fluorophenoxy)phenyl]methyleneamino]urea involves several steps. One common method includes the addition reaction between 4-(4-amino-3-fluorophenoxy) pyridine-2-methylamine carboxylate and 4-chloro-3-trifluoromethyl phenyl . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
[(E)-[4-(4-fluorophenoxy)phenyl]methyleneamino]urea undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has potential applications in studying cellular processes and interactions. In medicine, it is being explored for its potential therapeutic properties, including its ability to interact with specific molecular targets. Industrially, it can be used in the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of [(E)-[4-(4-fluorophenoxy)phenyl]methyleneamino]urea involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
[(E)-[4-(4-fluorophenoxy)phenyl]methyleneamino]urea can be compared to other similar compounds, such as 5-[4-(4-fluorophenoxy) phenyl]methylene-3-{4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride Other similar compounds include various aromatic ethers and urea derivatives .
Properties
IUPAC Name |
[[4-(4-fluorophenoxy)phenyl]methylideneamino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2/c15-11-3-7-13(8-4-11)20-12-5-1-10(2-6-12)9-17-18-14(16)19/h1-9H,(H3,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUUDVZSPFRUSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)N)OC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70171079 |
Source
|
Record name | CO-102862 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70171079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181144-66-1 |
Source
|
Record name | CO-102862 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70171079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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